molecular formula C21H23N5O B2447121 16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile CAS No. 384352-31-2

16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile

Cat. No.: B2447121
CAS No.: 384352-31-2
M. Wt: 361.449
InChI Key: JWDWPVKIZUBQFD-UHFFFAOYSA-N
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Description

16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Tubulin Polymerization Inhibitors

Compounds derived from tricyclic heterocycles, including those with piperazine moieties, have shown significant effects on tumor cell growth inhibition, primarily through the inhibition of tubulin polymerization. These compounds, such as 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, demonstrate potent antiproliferative properties against a broad spectrum of cancer cell lines, indicating their potential in cancer therapy research (Prinz et al., 2017).

Metal Complex Formation

Piperazine derivatives have been explored for their ability to form binuclear metal complexes, which are characterized by various spectroscopic techniques. These complexes exhibit significant inhibitory activity against bacteria and fungi, suggesting their potential applications in antimicrobial research (Nishat et al., 2007).

Catalysis Applications

Research into chiral derivatives of piperazine-based macrocyclic ligands has revealed their utility in catalysis, particularly in promoting hetero-Diels–Alder reactions. These findings open avenues for the development of new catalytic processes that are essential in the synthesis of complex organic molecules (Pulacchini et al., 2003).

Antimicrobial Studies

New piperazine derivatives have shown hypoxic-cytotoxic properties, indicating their potential as antimicrobial agents. The structural modification of these compounds, particularly through the addition of various substituents, has been linked to enhanced potency and selectivity, demonstrating the versatility of piperazine scaffolds in drug development (Ortega et al., 2000).

Novel Scaffold Development

Research into modular synthetic approaches for piperazine and related scaffolds highlights their importance in lead-oriented synthesis. By varying the combinations of building blocks, researchers can produce diverse chemical structures targeting lead-like chemical space, which is crucial for the discovery and development of new pharmaceutical agents (James et al., 2014).

Properties

IUPAC Name

16-[4-(2-hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c22-14-17-15-4-3-5-16(15)21(25-10-8-24(9-11-25)12-13-27)26-19-7-2-1-6-18(19)23-20(17)26/h1-2,6-7,27H,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDWPVKIZUBQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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